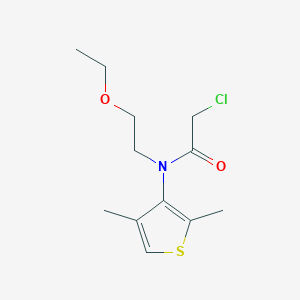
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide moiety can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the thiophene ring with the acetamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential pharmaceutical agent with specific biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,4-dimethylphenyl)-N-(2-ethoxyethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties. The ethoxyethyl group may also influence its solubility and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
87674-66-6 |
|---|---|
Molekularformel |
C12H18ClNO2S |
Molekulargewicht |
275.80 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-4-16-6-5-14(11(15)7-13)12-9(2)8-17-10(12)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WXWCTPOGLGZTAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN(C1=C(SC=C1C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


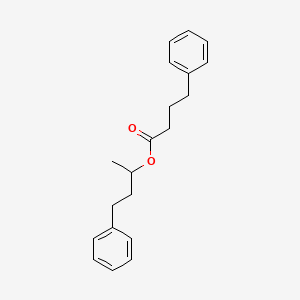
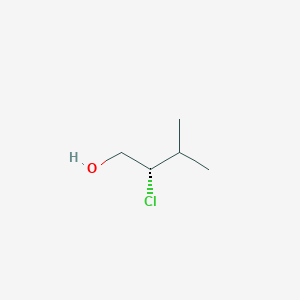
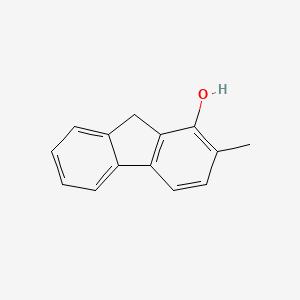
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
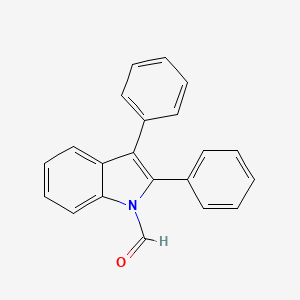
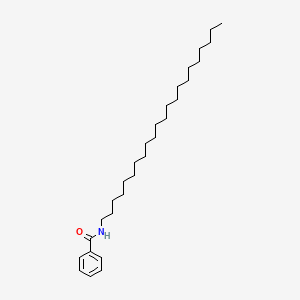
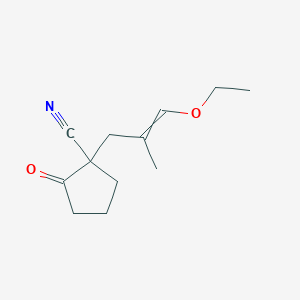
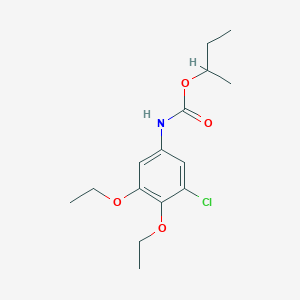
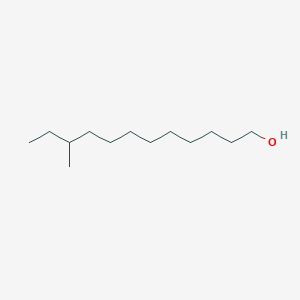
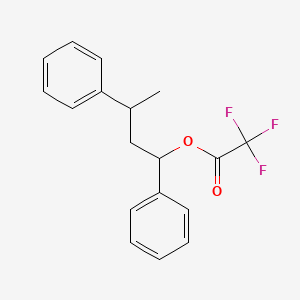


![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)

